
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBP belongs to the class of oxadiazole derivatives, which have been widely studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have insecticidal and fungicidal effects in agricultural settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low cost and easy synthesis. This compound is also stable and has a long shelf life. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research could focus on the development of new derivatives of this compound with improved pharmacological properties. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance their efficacy. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting product with ethyl chloroacetate. The final step involves the reaction of the resulting compound with isobutylamine to yield this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-isobutyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. This compound has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In material science, this compound has been studied for its potential use as a fluorescent probe, as it has been shown to have high fluorescence intensity and good photostability.
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)11-18-15(21)5-4-6-16-19-17(20-22-16)14-9-7-13(3)8-10-14/h7-10,12H,4-6,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNDGQRBJDSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


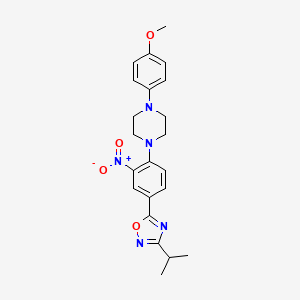
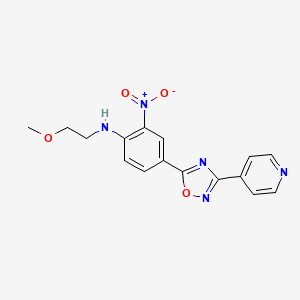
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)
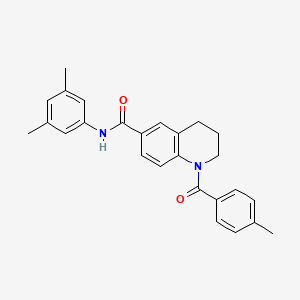


![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
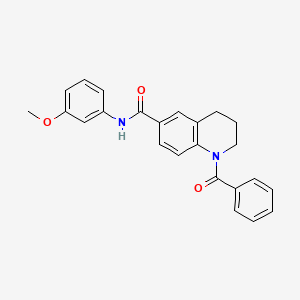
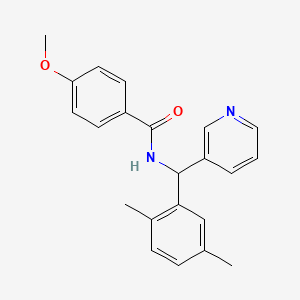

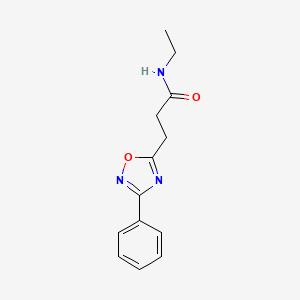
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
